molecular formula C11H13FN2O3 B13605309 3-(3-Fluoro-4-nitrophenoxy)piperidine

3-(3-Fluoro-4-nitrophenoxy)piperidine

Cat. No.: B13605309
M. Wt: 240.23 g/mol
InChI Key: IHAFXPULOPNDSS-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-nitrophenoxy)piperidine is a piperidine derivative featuring a phenoxy substituent at the 3-position of the piperidine ring. The phenoxy group is further substituted with a fluorine atom at the 3-position and a nitro group (-NO₂) at the 4-position of the aromatic ring. This structural configuration confers unique electronic and steric properties, making the compound of interest in pharmaceutical and agrochemical research, particularly in the design of enzyme inhibitors or receptor modulators .

Properties

Molecular Formula

C11H13FN2O3

Molecular Weight

240.23 g/mol

IUPAC Name

3-(3-fluoro-4-nitrophenoxy)piperidine

InChI

InChI=1S/C11H13FN2O3/c12-10-6-8(3-4-11(10)14(15)16)17-9-2-1-5-13-7-9/h3-4,6,9,13H,1-2,5,7H2

InChI Key

IHAFXPULOPNDSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-nitrophenoxy)piperidine typically involves multi-step reactions. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction of 3-fluoro-4-nitrophenol with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 3-(3-Fluoro-4-nitrophenoxy)piperidine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-nitrophenoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-nitrophenoxy)piperidine is not well-documented. the presence of the fluorine atom and the nitro group can significantly influence its electronic properties and reactivity. The fluorine atom can enhance metabolic stability and alter the compound’s interaction with biological targets, while the nitro group can participate in redox reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-(3-Fluoro-4-nitrophenoxy)piperidine and related piperidine derivatives:

Compound Name Substituents (Phenoxy Ring) Piperidine Modification Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
3-(3-Fluoro-4-nitrophenoxy)piperidine 3-F, 4-NO₂ None C₁₁H₁₂FN₂O₃ 248.23 High polarity due to nitro group
3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride 2-Cl, 4-NO₂ Hydrochloride salt C₁₁H₁₃ClN₂O₃ 274.69 Enhanced solubility (salt form)
4-(3-Fluorophenoxy)piperidine 3-F Substituent at 4-position C₁₁H₁₄FNO 195.23 pKa = 9.68; used in SAR studies
4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine 3-F, 2-NO₂ 1-Methyl, CH₂ bridge C₁₃H₁₇FN₂O₃ 268.28 Methyl group increases lipophilicity
3-((3-Fluoro-4-nitrophenoxy)methyl)pyridine 3-F, 4-NO₂ Pyridine ring C₁₂H₉FN₂O₃ 248.21 Potential heterocyclic bioactivity

Key Structural and Functional Differences

Substituent Position on Phenoxy Ring: The 3-Fluoro-4-nitro substitution in the target compound contrasts with analogs like 3-(2-Chloro-4-nitrophenoxy)piperidine, where the halogen (Cl) and nitro groups are in different positions.

Piperidine Modifications: Salt Forms: The hydrochloride salt of 3-(2-Chloro-4-nitrophenoxy)piperidine () improves aqueous solubility, a critical factor in drug formulation .

Heterocyclic Variations: Replacing piperidine with pyridine (as in 3-((3-Fluoro-4-nitrophenoxy)methyl)pyridine, ) introduces aromatic nitrogen, altering electronic properties and binding interactions in biological systems .

Physicochemical Properties: pKa: The pKa of 4-(3-Fluorophenoxy)piperidine (9.68, ) suggests moderate basicity, whereas nitro-substituted analogs (e.g., target compound) may exhibit lower basicity due to electron withdrawal . Molar Mass: The presence of nitro groups increases molar mass significantly (e.g., 248.23 g/mol for the target compound vs. 195.23 g/mol for 4-(3-Fluorophenoxy)piperidine) .

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